molecular formula C12H13F2N B13199512 7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane

7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane

Cat. No.: B13199512
M. Wt: 209.23 g/mol
InChI Key: YKJSDHUXOGENKM-UHFFFAOYSA-N
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Description

7,7-Difluoro-1-phenyl-3-azabicyclo[410]heptane is a chemical compound known for its unique bicyclic structure It is characterized by the presence of two fluorine atoms and a phenyl group attached to a bicyclic azabicycloheptane framework

Preparation Methods

The synthesis of 7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane involves several steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the appropriate precursors, such as a phenyl-substituted cyclopropane and a fluorinating agent.

    Cyclization: The cyclopropane undergoes a cyclization reaction to form the bicyclic structure.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of addition products.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for various medical conditions.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane can be compared with other similar compounds, such as:

    7,7-Difluoro-3-azabicyclo[4.1.0]heptane: This compound lacks the phenyl group, which may result in different chemical and biological properties.

    7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane: The presence of a methyl group instead of a phenyl group can lead to variations in reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H13F2N

Molecular Weight

209.23 g/mol

IUPAC Name

7,7-difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C12H13F2N/c13-12(14)10-6-7-15-8-11(10,12)9-4-2-1-3-5-9/h1-5,10,15H,6-8H2

InChI Key

YKJSDHUXOGENKM-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2(C1C2(F)F)C3=CC=CC=C3

Origin of Product

United States

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